N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide is a complex organic compound that belongs to the class of thiazepanes, which are sulfur-containing heterocycles. This compound features a thiazepane ring substituted with a thiophene moiety and an acetamide group, contributing to its potential biological activity and applications in medicinal chemistry.
This compound can be classified under heterocyclic compounds, specifically focusing on thiazepanes and thiophenes. Thiazepanes are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of thiophene enhances the compound's electronic properties, making it a subject of interest in drug design and development. Sources for detailed information about this compound include academic journals and chemical databases such as PubChem and MDPI .
The synthesis of N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide can be approached through various methodologies:
The synthesis may involve multiple steps, including purification processes such as recrystallization or chromatography to isolate the desired product from by-products. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The molecular structure of N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide can be described by its specific arrangement of atoms:
The molecular formula is , with a molecular weight of approximately 306.39 g/mol. The InChI code for this compound is InChI=1S/C13H14N2O2S2/c15-10(14)12(17)9-6-8(18)7-5-11(9)16/h5-7H,14H2,1-4H3
.
N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide can participate in various chemical reactions:
These reactions require specific conditions such as temperature control and solvent choice to ensure selectivity and yield.
The mechanism of action for N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide is primarily related to its interaction with biological targets:
Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting potential therapeutic applications.
N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide is expected to have:
The chemical properties include:
N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide has potential applications in:
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3